REACTION_CXSMILES
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[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[CH:4][CH:3]=1.[C:10]([O:14][C:15]([N:17]1[CH2:22][CH2:21][C:20](=O)[CH2:19][CH2:18]1)=[O:16])([CH3:13])([CH3:12])[CH3:11]>>[C:10]([O:14][C:15]([N:17]1[CH2:22][CH2:21][CH:20]([NH:7][CH2:6][C:5]2[CH:8]=[CH:9][C:2]([F:1])=[CH:3][CH:4]=2)[CH2:19][CH2:18]1)=[O:16])([CH3:13])([CH3:11])[CH3:12]
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Name
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Quantity
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2.5 g
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Type
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reactant
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Smiles
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FC1=CC=C(CN)C=C1
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Name
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|
Quantity
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4 g
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Type
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reactant
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Smiles
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C(C)(C)(C)OC(=O)N1CCC(CC1)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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C(C)(C)(C)OC(=O)N1CCC(CC1)NCC1=CC=C(C=C1)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |